molecular formula C31H32N2O3 B3002829 (4-Benzylpiperidin-1-yl)(4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl)methanone CAS No. 1114833-76-9

(4-Benzylpiperidin-1-yl)(4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl)methanone

Cat. No. B3002829
CAS RN: 1114833-76-9
M. Wt: 480.608
InChI Key: FNZKARAXONFPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperidin-1-yl)(4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential medicinal properties. This compound is a synthetic opioid receptor antagonist that has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The purpose of

Scientific Research Applications

Medicinal Chemistry

Quinoline compounds form the scaffold for significant medicinal agents, including anti-inflammatory and antitumor agents, as well as antimalarial drugs like quinine and chloroquine . The specific compound could potentially be explored for similar medicinal applications due to its structural similarity.

Industrial Chemistry

Quinolines are also used in industrial chemistry applications . The compound may be researched for its utility in creating more sustainable chemical processes within this field.

Corrosion Inhibition

Some quinoline derivatives have been found to act as corrosion inhibitors for metals like mild steel . This compound could be investigated for its effectiveness in corrosion protection.

Anticancer Activity

Recent advancements have seen quinoline derivatives developed into more potent Raf kinase inhibitors with focused anticancer activity . This compound may hold promise as a new anticancer agent.

Anti-Plasmodial Activity

Quinoline derivatives have shown strong antiplasmodial action, which is crucial in the fight against malaria . Research into this compound could extend into exploring its antiplasmodial properties.

Photovoltaic Applications

Quinoline derivatives have been synthesized for third-generation photovoltaic applications . This compound might be applicable in the development of photovoltaic cells.

Bioorganic Chemistry

The heterocyclic core of quinolines is a common structure in bioorganic chemistry, leading to a wide range of bioactivities . The compound could be useful in synthesizing bioactive molecules.

Organic Synthesis

Multicomponent reactions (MCRs) involving quinoline derivatives are an efficient strategy in organic synthesis . This compound could be utilized in MCRs to construct complex molecular architectures.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O3/c1-3-36-30-21-29(24-10-7-11-26(19-24)35-2)32-28-13-12-25(20-27(28)30)31(34)33-16-14-23(15-17-33)18-22-8-5-4-6-9-22/h4-13,19-21,23H,3,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZKARAXONFPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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